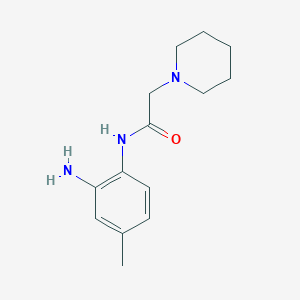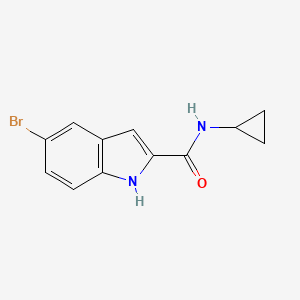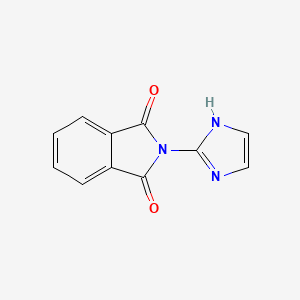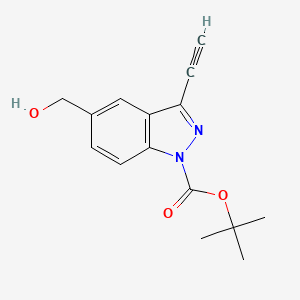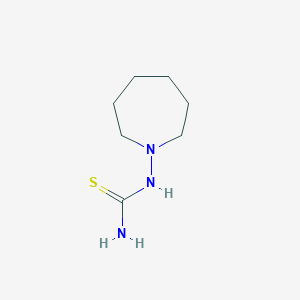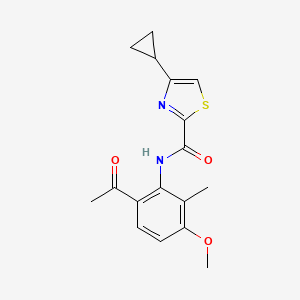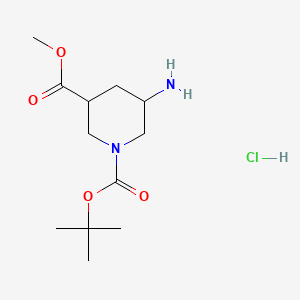
(R)-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid is a complex organic compound with a unique structure that includes a diazirine ring, a selenoether linkage, and an amino acid backbone
Vorbereitungsmethoden
The synthesis of ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the diazirine ring, followed by the introduction of the selenoether linkage and the amino acid backbone. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenoether linkage can lead to the formation of selenoxide derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study protein interactions due to its diazirine ring, which can form covalent bonds with nearby molecules upon exposure to UV light. In medicine, it has potential applications in drug development, particularly in the design of novel therapeutic agents. In industry, it can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid involves its ability to interact with specific molecular targets. The diazirine ring can form covalent bonds with nearby molecules upon UV activation, making it useful as a photoaffinity label. The selenoether linkage can undergo redox reactions, potentially affecting the redox state of the target molecules. These interactions can modulate the activity of the target proteins and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid include other amino acid derivatives with diazirine rings or selenoether linkages. For example, compounds like trifluorotoluene and other diazirine-containing amino acids share some structural similarities. the presence of the selenoether linkage in ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid makes it unique and potentially more versatile in certain applications.
Eigenschaften
Molekularformel |
C11H20N4O4Se |
|---|---|
Molekulargewicht |
351.27 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[2-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]ethylselanyl]propanoic acid |
InChI |
InChI=1S/C11H20N4O4Se/c1-11(14-15-11)3-2-5-19-10(18)13-4-6-20-7-8(12)9(16)17/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17)/t8-/m0/s1 |
InChI-Schlüssel |
BPTMKJUGVXFGEE-QMMMGPOBSA-N |
Isomerische SMILES |
CC1(N=N1)CCCOC(=O)NCC[Se]C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC1(N=N1)CCCOC(=O)NCC[Se]CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



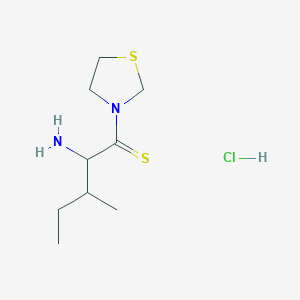


![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
